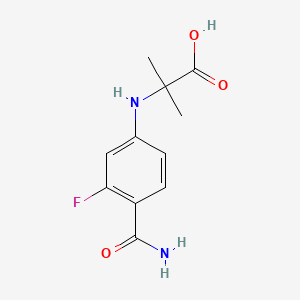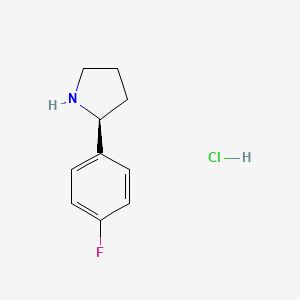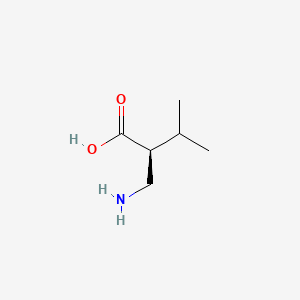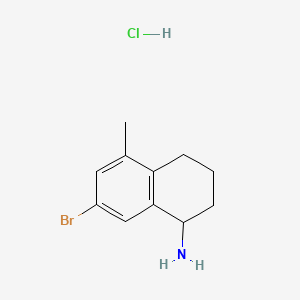
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with the CAS Number: 1810069-90-9. It has a molecular weight of 276.6 and its IUPAC name is 7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN.ClH/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13;/h5-6,11H,2-4,13H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound has been employed in various chemical synthesis processes. For example, it served as a precursor in the synthesis of spiromolecules, specifically in the creation of 3-methyl-3,3′,4,4′,5,6-hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one. This process involved condensation, followed by heating in acidic conditions, and oxidative reactions using KMnO4 (Malkova et al., 2014). Additionally, the compound played a critical role in stereoselective synthesis, such as in the large-scale stereoselective process for (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride. Key steps in this process included the synthesis of sulfinyl imine and its stereoselective reduction, showcasing the compound's utility in producing chemically and stereochemically pure products (Han et al., 2007).
Biological Activity and Therapeutic Potential
The compound and its derivatives have been explored for their biological activities and potential therapeutic applications. Research has shown that certain derivatives exhibit promising tumor inhibitory and antioxidant activities. This was demonstrated in a study where various derivatives of 2-substituted 5,6,7,8-tetrahydronaphthalene displayed significant potency against liver cancer cells and also demonstrated higher antioxidant potential compared to standard compounds (Hamdy et al., 2013). Furthermore, derivatives of the compound were used as chiral auxiliaries in asymmetric Reformatsky reactions, indicating its potential in facilitating stereoselective organic synthesis (Orsini et al., 2005).
Structural and Material Science Applications
The compound's derivatives have found applications in material science and structural chemistry. For instance, specific derivatives were utilized in the synthesis of novel retinoid X receptor-selective retinoids, compounds with potential applications in treating type II diabetes mellitus (Faul et al., 2001). In another study, derivatives of the compound were employed in the synthesis of polycyclic N-heterocyclic compounds, which were evaluated for their bronchodilator activity and effects on lipoprotein lipase mRNA expression (Okuda et al., 2010).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13;/h5-6,11H,2-4,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXQMCRPALLTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
CAS RN |
1810069-90-9 |
Source


|
| Record name | 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


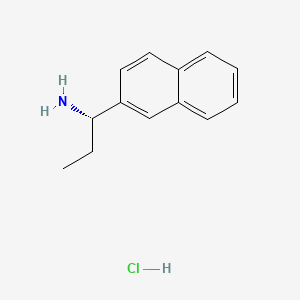

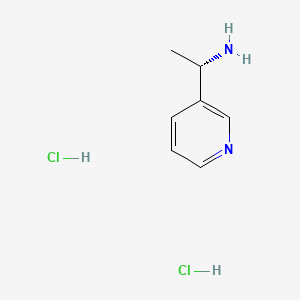

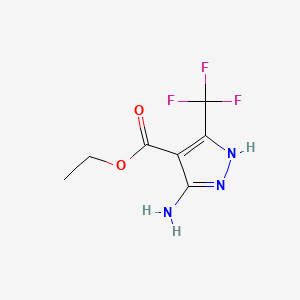
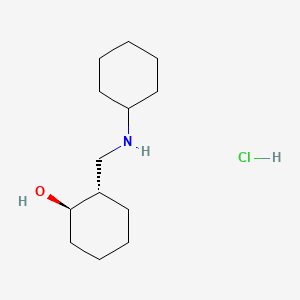

![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)

